3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, etc., depending on the functional groups present in the molecule.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Long-Range Through-Space Couplings
Research by Rae et al. (1993) on 2-fluorobenzamide and its derivatives highlights the role of intramolecular hydrogen bonding in facilitating spin-spin couplings, a fundamental aspect in NMR spectroscopy. This study suggests the potential application of similar compounds in elucidating structural information through NMR analysis, important for drug design and molecular identification (Rae et al., 1993).
Synthesis and Biological Activity
Velupillai et al. (2015) synthesized a series of benzamides, showing the versatility of fluorobenzamides in producing compounds with notable antibacterial and antifungal activities. These findings underscore the relevance of such compounds in developing new antimicrobial agents (Velupillai et al., 2015).
Antimicrobial Analogs
Desai et al. (2013) explored fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties. This research points to the potential of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide derivatives in contributing to the development of new antimicrobial treatments (Desai et al., 2013).
Decarboxylative Fluorination
A study by Yuan et al. (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids offers insights into the chemical transformations applicable to similar compounds. This process is pivotal for introducing fluorine atoms into aromatic systems, enhancing their pharmacological properties (Yuan et al., 2017).
Inhibitors of Lethal H5N1 Influenza A Viruses
The study by Yongshi et al. (2017) on furan-carboxamide derivatives as inhibitors of the H5N1 influenza A virus exemplifies the therapeutic potential of structurally similar compounds. The research demonstrates the critical role of the furan moiety in enhancing antiviral activity, suggesting a promising area for further exploration with 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide (Yongshi et al., 2017).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, etc.
properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-13-4-9-18-17(11-13)19(26-21(27)14-5-7-15(23)8-6-14)20(25-18)22(28)24-12-16-3-2-10-29-16/h2-11,25H,12H2,1H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSOSPRYGVVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide |
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